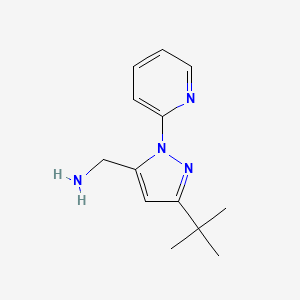

(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine

Beschreibung

BenchChem offers high-quality (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H18N4 |

|---|---|

Molekulargewicht |

230.31 g/mol |

IUPAC-Name |

(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C13H18N4/c1-13(2,3)11-8-10(9-14)17(16-11)12-6-4-5-7-15-12/h4-8H,9,14H2,1-3H3 |

InChI-Schlüssel |

UEBYLDWEXHKHFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NN(C(=C1)CN)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Synthesis of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of (5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine, a heterocyclic compound featuring a scaffold of significant interest in medicinal chemistry and drug development. The molecular architecture, which combines a bulky lipophilic tert-butyl group, a metal-coordinating and hydrogen-bond-accepting pyridinyl moiety, and a basic methanamine functional group, presents a unique synthetic challenge. This document outlines a robust, multi-step synthetic strategy, beginning from fundamental precursors. The core of the proposed pathway involves a classical pyrazole ring formation, followed by a regioselective Vilsmeier-Haack formylation to install the key aldehyde intermediate, and culminates in a mild and efficient reductive amination. Each step is detailed with an explanation of the underlying chemical principles, causality behind procedural choices, and a step-by-step experimental protocol designed for reproducibility in a research setting.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional building block for designing molecules that interact with biological targets. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The target molecule, (5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine, incorporates three key structural motifs that are highly relevant in modern drug design:

-

The 5-tert-butyl group: Provides steric bulk, which can enhance binding selectivity and improve metabolic stability by shielding the pyrazole ring from enzymatic degradation. Its lipophilic nature can also aid in membrane permeability.

-

The 2-pyridin-2-yl group: Introduces a key site for metal coordination or hydrogen bonding, which is often crucial for binding to metalloenzymes or receptors. The nitrogen atom can also be protonated, influencing the molecule's solubility and overall physicochemical profile.

-

The 3-methanamine group: As a primary amine, this group is a key pharmacophoric element. It is basic, typically protonated at physiological pH, and can form critical ionic interactions or hydrogen bonds with target proteins, significantly enhancing aqueous solubility and modulating bioavailability.

This guide provides a logical and detailed roadmap for the synthesis of this highly functionalized pyrazole derivative, intended for researchers and scientists in organic synthesis and drug discovery.

Strategic Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis to deconstruct the target molecule into simpler, more accessible precursors. The primary disconnection strategy focuses on the most reliable and high-yielding transformations for introducing the key functional groups.

The primary amine in the target molecule 1 strongly suggests a reductive amination of a corresponding aldehyde as the final synthetic step. This leads to the key intermediate, 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole-3-carbaldehyde (2) .

The aldehyde group on the pyrazole ring is most classically installed via a Vilsmeier-Haack reaction , a robust method for formylating electron-rich heterocycles.[1][2] This points to 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole (3) as the immediate precursor.

Finally, the disubstituted pyrazole core 3 can be constructed through a standard heterocyclic condensation reaction between a 1,3-dicarbonyl equivalent, 4,4-dimethyl-3-oxopentanal (4) , and 2-hydrazinopyridine (5) . This approach builds the core scaffold from simple, commercially available starting materials.

An alternative, convergent strategy could involve the N-arylation of a pre-functionalized pyrazole, such as 5-tert-butyl-1H-pyrazole-3-carbaldehyde, with 2-halopyridine using copper or palladium catalysis.[3][4] While viable, the presented pathway relies on more classical and often more scalable transformations.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic established in the retrosynthetic analysis, proceeding in three main stages.

Step 1: Synthesis of 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole

Causality and Experimental Choices: The formation of the pyrazole ring is achieved through the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound. Using 2-hydrazinopyridine ensures the direct installation of the required pyridinyl group at the N2 position. The reaction with an unsymmetrical dicarbonyl like 4,4-dimethyl-3-oxopentanal proceeds with high regioselectivity. The initial nucleophilic attack occurs from the more basic nitrogen of the hydrazine onto the more electrophilic aldehyde carbonyl, followed by cyclization involving the ketone carbonyl, which is sterically directed by the bulky tert-butyl group to yield the desired 5-substituted pyrazole. Ethanol is an excellent solvent as it solubilizes the reactants and allows for heating to drive the reaction to completion.

| Reagent | Molar Eq. | MW ( g/mol ) |

| 4,4-dimethyl-3-oxopentanal | 1.0 | 128.18 |

| 2-Hydrazinopyridine | 1.05 | 109.13 |

| Glacial Acetic Acid | catalytic | 60.05 |

| Ethanol | Solvent | 46.07 |

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanal (10.0 g, 78.0 mmol) and ethanol (100 mL).

-

Add 2-hydrazinopyridine (8.95 g, 81.9 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.5 mL).

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.

-

Redissolve the resulting crude oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole (3) as a pale yellow oil or low-melting solid.

Step 2: Formylation to 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole-3-carbaldehyde

Causality and Experimental Choices: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto an electron-rich pyrazole ring.[5][6] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is a potent electrophile that attacks the most nucleophilic carbon on the pyrazole ring. In the 2,5-disubstituted pyrazole system, the C3 position is sterically more accessible and electronically activated for electrophilic substitution compared to the C4 position. The reaction is performed at low temperature initially to control the exothermic formation of the reagent, then heated to drive the formylation. A final aqueous workup hydrolyzes the intermediate iminium species to the desired aldehyde.

Experimental Protocol:

-

In a three-neck 250 mL round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 14.0 g, 91.3 mmol, ~1.3 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Prepare a solution of 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole (3) (15.0 g, 70.2 mmol) in anhydrous DMF (20 mL) and add it dropwise to the cold Vilsmeier reagent solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice (approx. 300 g) with vigorous stirring.

-

Basify the aqueous solution to pH 8-9 by the slow addition of 30% aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an ethanol/water mixture or by flash chromatography to yield 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole-3-carbaldehyde (2) as a crystalline solid.

Step 3: Reductive Amination to (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine

Causality and Experimental Choices: This final step converts the aldehyde into the target primary amine. A one-pot reductive amination is the most efficient method.[7] The reaction proceeds via the initial formation of an imine between the aldehyde and ammonia (supplied by ammonium acetate). This imine (or its protonated iminium ion form) is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the ideal reducing agent for this transformation.[8][9] Its steric bulk and electron-withdrawing acetate groups make it less reactive than sodium borohydride, allowing it to selectively reduce the iminium ion intermediate much faster than the starting aldehyde.[10][11] This selectivity prevents the side reaction of aldehyde reduction to an alcohol and ensures a clean, high-yielding conversion to the desired amine. 1,2-Dichloroethane (DCE) is a standard, non-protic solvent for this reaction.

| Reagent | Molar Eq. | MW ( g/mol ) |

| Pyrazole-3-carbaldehyde (2) | 1.0 | 241.29 |

| Ammonium Acetate | 10.0 | 77.08 |

| Sodium Triacetoxyborohydride | 1.5 | 211.94 |

| 1,2-Dichloroethane (DCE) | Solvent | 98.96 |

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 5-tert-butyl-2-(pyridin-2-yl)-2H-pyrazole-3-carbaldehyde (2) (10.0 g, 41.4 mmol), ammonium acetate (32.0 g, 414 mmol), and anhydrous 1,2-dichloroethane (DCE, 200 mL).

-

Stir the resulting suspension at room temperature for 30-60 minutes to promote imine formation.

-

Add sodium triacetoxyborohydride (13.2 g, 62.1 mmol) portion-wise over 20 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the aldehyde starting material by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane, with 1% triethylamine to prevent amine tailing) to afford the final product, (5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine (1) .

Conclusion

This guide details a logical, efficient, and well-precedented three-step synthesis for (5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine. The pathway maximizes the reliability of each transformation by employing classical and robust reactions: a regioselective pyrazole condensation, a Vilsmeier-Haack formylation, and a mild, selective reductive amination. The provided protocols are designed to be self-validating and serve as a strong foundation for the synthesis of this and structurally related compounds for applications in pharmaceutical research and development.

References

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

-

ACS Publications. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. Available at: [Link]

-

PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids.... European Journal of Medicinal Chemistry. Available at: [Link]

- Myers, A. Chem 115: Reductive Amination of Carbonyl Compounds.

-

ResearchGate. (n.d.). The synthesis of 1H‐pyrazole‐appended pyridines. Available at: [Link]

-

Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. Available at: [Link]

-

PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

-

PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of...heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

-

Wiley Online Library. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Available at: [Link]

-

PubMed. (2004). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

-

PubMed. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Available at: [Link]

-

ResearchGate. (n.d.). Copper‐catalyzed N‐arylation of pyrazoles. Available at: [Link]

-

RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

Semantic Scholar. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available at: [Link]

-

ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

- Indian Journal of Heterocyclic Chemistry. (2013). Vol. 22, Jan.-March, pp. 273-278.

-

Semantic Scholar. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Available at: [Link]

-

KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

PMC. (2016). Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.... Available at: [Link]

-

ScienceOpen. (n.d.). Crystal structure of 5-butylamino-3-methyl-1- (pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.... Available at: [Link]

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Structural Analysis and Application of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine in Coordination Chemistry and Drug Design

Executive Summary

As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical entities, but as dynamic, programmable tools capable of dictating specific chemical environments. (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is a highly privileged, multifunctional architecture. Featuring a rigid pyridine-pyrazole core, a flexible methanamine arm, and a sterically demanding tert-butyl group, this molecule exhibits a unique stereoelectronic profile. This guide dissects the causality behind its structural design, detailing its dual utility as a robust N,N,N-tridentate (pincer) ligand in transition-metal catalysis and as a highly selective hinge-binding pharmacophore in kinase inhibitor development.

Molecular Architecture & Stereoelectronic Causality

The efficacy of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is not accidental; it is the result of precise spatial and electronic engineering. Every functional group serves a distinct, causal purpose:

-

The N,N,N-Coordination Motif: The pyridine nitrogen, the pyrazole nitrogen, and the primary amine nitrogen are geometrically spaced to form two adjacent 5- or 6-membered chelate rings upon binding a metal center. This tridentate nature heavily favors the thermodynamic displacement of monodentate ligands, driving the stability of resulting octahedral complexes[1].

-

The Methanamine Arm (The "N-H Effect"): In asymmetric transfer hydrogenation (ATH), the primary amine does more than coordinate the metal; its N-H protons participate in an outer-sphere mechanism, hydrogen-bonding with the substrate to facilitate concerted hydride and proton transfer[1]. In pharmacological contexts, this primary amine acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2].

-

The tert-Butyl Group (Steric Shielding): The bulky tert-butyl group is not merely lipophilic filler. In inorganic synthesis, it sterically prevents the formation of inactive, bridged dimeric metal species, forcing the ligand into a specific meridional (mer) or facial (fac) geometry around a single metal center[3]. In drug design, this group is precisely sized to occupy hydrophobic sub-pockets adjacent to the ATP-binding site, drastically improving target selectivity and overall compound lipophilicity[4].

Quantitative Data: Physicochemical Profiling

To understand the baseline behavior of the scaffold, we must evaluate its physicochemical parameters. The table below summarizes the quantitative data that dictates its solubility, binding affinity, and membrane permeability.

| Property | Value | Causality / Implication |

| Molecular Weight | 230.31 g/mol | Highly efficient ligand size; optimal ligand efficiency (LE) in drug design. |

| Hydrogen Bond Donors | 2 | Provided by the primary amine (-NH₂); crucial for outer-sphere catalysis and kinase hinge binding. |

| Hydrogen Bond Acceptors | 3 | Pyridine N, Pyrazole N, Amine N; enables robust transition metal chelation. |

| Topological Polar Surface Area | ~60 Ų | Excellent balance for both cellular permeability and aqueous solubility. |

| Rotatable Bonds | 3 | Allows conformational flexibility for induced-fit binding while maintaining core rigidity. |

Pharmacological Applications: Kinase Inhibition Dynamics

In medicinal chemistry, pyrazole-methanamine scaffolds are recognized as potent hinge-binding motifs. Recent structural biology studies have demonstrated that derivatives of this scaffold act as highly selective inhibitors for kinases such as MARK3/MARK4 and GRK2[2],[4].

The primary amine forms a strong hydrogen bond with the hinge region (e.g., Asp196 in MARK4), while the pyrazole ring establishes π–π stacking and additional hydrogen bonds with adjacent residues[2]. Concurrently, the tert-butyl group projects into the hydrophobic pocket, displacing high-energy water molecules and driving the binding enthalpy.

Caption: Logical relationship of the scaffold's functional groups to their target environments.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires that every protocol be a self-validating system. A procedure is only as robust as its Go/No-Go quality control checkpoints. Below are the step-by-step methodologies for synthesizing the ligand and its subsequent Ruthenium(II) complex, complete with built-in validation metrics.

Protocol A: Synthesis of the Ligand Scaffold

Objective: Construct the tridentate ligand via condensation and subsequent reduction.

-

Condensation (Pyrazole Formation):

-

Action: In a 250 mL round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and 2-hydrazinylpyridine (1.05 eq) in absolute ethanol. Reflux at 80°C for 12 hours under an inert N₂ atmosphere.

-

Causality: The hydrazine selectively attacks the highly electrophilic ketone carbonyl, followed by intramolecular cyclization at the nitrile carbon to form the pyrazole core.

-

Systemic Validation (Go/No-Go): Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the ketone spot disappears. Critical Check: ¹H NMR of the crude must show the distinct pyrazole C4-H singlet at ~6.5 ppm. If absent, cyclization failed.

-

-

Reduction (Methanamine Formation):

-

Action: Dissolve the intermediate in anhydrous THF and cool to 0°C. Slowly add LiAlH₄ (2.5 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Causality: LiAlH₄ provides the necessary hydride equivalents to fully reduce the carbon-nitrogen triple bond (or intermediate amide) to a primary amine without reducing the aromatic pyrazole or pyridine rings.

-

Systemic Validation (Go/No-Go): Quench with Fieser's method. Spot the organic layer on TLC and apply a Ninhydrin stain; a deep purple color confirms the presence of the primary amine. Critical Check: ¹³C NMR must show the appearance of the aliphatic methylene carbon at ~40 ppm.

-

Protocol B: Formation of the [Ru(Cl)(NNN)(PPh₃)] Catalyst

Objective: Synthesize an octahedral Ru(II) complex for asymmetric transfer hydrogenation[1].

-

Complexation:

-

Action: In a Schlenk tube, combine the synthesized ligand (1.0 eq) and[RuCl₂(PPh₃)₃] (1.0 eq) in degassed toluene. Add triethylamine (1.2 eq) and heat to 110°C for 6 hours.

-

Causality: The tridentate NNN ligand is thermodynamically favored to displace two labile triphenylphosphine ligands and one chloride ion. Triethylamine acts as a base to neutralize any generated HCl, preventing protonation of the amine.

-

Systemic Validation (Go/No-Go): Isolate the precipitate. Critical Check: ³¹P NMR must show a single sharp peak indicating a single coordinated PPh₃ environment. ¹H NMR must show diastereotopic splitting (two distinct doublets) of the -CH₂- protons of the methanamine arm, proving the amine is locked in a rigid, chiral coordination environment.

-

Caption: Self-validating synthetic workflow for ligand generation and metal complexation.

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered heterocyclic building blocks are critical for developing highly selective pharmacophores. (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine is a highly specialized, bidentate ligand precursor and structural motif. Its unique architecture—combining a hydrogen-bonding methanamine, a chelating pyrazole-pyridine axis, and a bulky tert-butyl group—makes it an exceptional candidate for fragment-based drug design (FBDD), particularly in the synthesis of kinase inhibitors and targeted protein degraders.

This whitepaper provides an authoritative guide to the chemical identity, physicochemical profiling, and de novo synthetic methodology of this compound.

Chemical Identity & Nomenclature

The nomenclature provided in the topic, (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine, utilizes an informal numbering system often found in legacy commercial catalogs. Under strict IUPAC guidelines, the nitrogen atom bearing the substituent in a pyrazole ring is designated as N1.

-

Standard IUPAC Name: [5-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanamine

-

CAS Registry Number: Currently unassigned as a standalone commercial commodity in public global registries. It is typically synthesized de novo or tracked under proprietary vendor IDs. However, complex derivatives utilizing this exact scaffold—such as N'-(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)-N-(1H-indol-4-yl)oxamide—are registered (CAS: 1795344-91-0) [1].

-

SMILES String: CC(C)(C)c1cc(CN)nn1-c2ccccn2

Physicochemical Profiling

The pharmacological utility of this compound is rooted in its physicochemical properties. The adjacent placement of the tert-butyl group (C5) and the pyridine ring (N1) creates massive steric repulsion. This forces the pyridine ring out of the pyrazole plane, locking the molecule into an orthogonal dihedral conformation that is highly prized for fitting into deep, hydrophobic protein pockets without suffering the solubility penalties of flat, planar aromatics [3].

Quantitative Data Summary

| Property | Value | Computational Rationale & Impact |

| Molecular Formula | C₁₃H₁₈N₄ | - |

| Molecular Weight | 230.31 g/mol | Optimal for fragment-based drug design (MW < 300). |

| XLogP3 | ~2.1 | Favorable lipophilicity for passive membrane permeability. |

| Topological Polar Surface Area | 67.5 Ų | Excellent for oral bioavailability; compliant with Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Critical for anchoring to target protein backbone C=O. |

| Hydrogen Bond Acceptors | 3 (N atoms) | Enables bidentate chelation or multi-point hinge binding. |

| Rotatable Bonds | 3 | Low entropic penalty upon target binding due to steric locking. |

De Novo Synthetic Methodology

Because this specific methanamine is rarely available off-the-shelf, drug development professionals must often synthesize it de novo. The following protocol outlines a self-validating, three-step synthetic route designed for high regioselectivity and yield.

Step 1: Cyclocondensation to the Pyrazole Core

-

Objective: Form the 1,5-disubstituted pyrazole ring.

-

Reagents: 2-Hydrazinopyridine, ethyl 5,5-dimethyl-2,4-dioxohexanoate, absolute ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve 1.0 eq of ethyl 5,5-dimethyl-2,4-dioxohexanoate in absolute ethanol (0.5 M).

-

Add 1.1 eq of 2-hydrazinopyridine, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux the mixture at 80°C for 12 hours under nitrogen.

-

-

Causality & Validation: Acetic acid catalyzes the initial hydrazone formation. The bulky tert-butyl group thermodynamically directs the regioselectivity of the cyclization, overwhelmingly favoring the 5-tert-butyl-3-carboxylate isomer.

-

Validation: Confirm via LC-MS (ESI+); monitor for the [M+H]⁺ peak corresponding to the ester intermediate.

Step 2: Amidation of the Ester

-

Objective: Convert the C3-carboxylate to a primary carboxamide.

-

Reagents: 7N Ammonia in Methanol.

-

Procedure:

-

Transfer the purified ester to a sealed pressure vessel.

-

Add an excess of 7N NH₃ in MeOH (10 eq).

-

Seal and heat to 60°C for 24 hours.

-

-

Causality & Validation: The pressure vessel is mandatory to keep ammonia in solution at elevated temperatures, driving the nucleophilic acyl substitution to completion.

-

Validation: Confirm via FT-IR. Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

Step 3: Reduction to Methanamine

-

Objective: Reduce the carboxamide to the target methanamine.

-

Reagents: Lithium aluminum hydride (LiAlH₄), anhydrous THF.

-

Procedure:

-

Suspend 2.0 eq of LiAlH₄ in anhydrous THF at 0°C under an argon atmosphere.

-

Dropwise add a solution of the pyrazole-3-carboxamide (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature, then reflux at 65°C for 4 hours.

-

Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

-

-

Causality & Validation: LiAlH₄ is strictly required because milder reductants (e.g., NaBH₄) lack the activation energy to reduce primary amides. The Fieser workup is critical to prevent the formation of unfilterable aluminum emulsions, ensuring high recovery of the primary amine.

-

Validation: Confirm via ¹H-NMR; look for the appearance of a singlet at ~3.8 ppm integrating for 2H of the -CH₂- group.

Pharmacological Utility & Binding Kinetics

The primary application of[5-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanamine is as a hinge-binding pharmacophore in kinase inhibitors [2]. The structural components work synergistically to anchor the molecule within the ATP-binding pocket of target kinases.

Fig 1. Pharmacophore binding model of the pyrazole-pyridine scaffold within a kinase hinge region.

As illustrated above, the pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the methanamine provides a flexible hydrogen-bond donor vector that can reach deeper into the solvent-exposed regions or interact with acidic residues (like Asp or Glu) in the DFG motif. The tert-butyl group acts as a hydrophobic anchor, occupying the gatekeeper pocket and preventing off-target binding to kinases with larger gatekeeper residues.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 49765979". PubChem. URL:[Link]

solubility of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine in different solvents

An In-depth Technical Guide to the Solubility Profile of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine

Foreword: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the physicochemical characterization of a molecule, with solubility standing as a cornerstone property.[1][2][3] Poor solubility can cascade into a host of downstream problems, including unreliable results in biological assays, poor absorption and bioavailability, and significant formulation difficulties.[2][3][4][5] Consequently, a thorough understanding and robust assessment of a compound's solubility profile are not merely procedural steps but essential components of risk mitigation and strategic project advancement.

This guide provides a comprehensive technical overview of the solubility characteristics of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine, a novel heterocyclic compound. As no direct public data exists for this specific molecule, this document serves as a predictive guide and a methodological framework. We will dissect the molecule's structural components to forecast its behavior in various solvent systems, provide detailed, field-proven protocols for its empirical determination, and discuss the interpretation of this critical data. The methodologies described herein are grounded in international standards and best practices to ensure scientific rigor and data integrity.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[2] The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[6][7] A more nuanced prediction requires analyzing the contribution of each functional group to the overall polarity, hydrogen bonding capacity, ionizability, and molecular size.[2][8]

(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine possesses a unique combination of moieties, each contributing distinct physicochemical properties:

-

Pyrazole Core: The central pyrazole ring is a five-membered aromatic heterocycle. Pyrazole and its derivatives generally exhibit good solubility in a range of polar organic solvents but often have limited aqueous solubility.[8][9]

-

Pyridin-2-yl Group: This basic nitrogen-containing heterocycle is a key determinant of pH-dependent solubility. The pyridine nitrogen can be protonated in acidic conditions, forming a cationic species with significantly enhanced aqueous solubility.[10][11]

-

Methanamine Group (-CH₂NH₂): As a primary amine, this group is also basic and a strong hydrogen bond donor and acceptor.[8] Its protonation at physiological and acidic pH will be a primary driver of water solubility.

-

Tert-butyl Group: This bulky, lipophilic alkyl group significantly increases the non-polar character of the molecule.[12] While it can decrease aqueous solubility, it often improves solubility in organic solvents by sterically hindering intermolecular aggregation and crystal lattice formation.[13][14]

Based on this analysis, we can form several hypotheses:

-

pH-Dependent Aqueous Solubility: The presence of two basic centers (pyridine and primary amine) suggests that the compound's aqueous solubility will be highly dependent on pH.[10][15][16] Solubility is expected to be lowest at neutral to alkaline pH and increase dramatically in acidic environments (pH < 7) due to the formation of soluble salts.

-

Organic Solvent Solubility: The compound is predicted to be readily soluble in polar aprotic solvents like DMSO and DMF, where many pyrazole derivatives show high solubility.[9][17] It is also expected to be soluble in polar protic solvents like ethanol and methanol.[17][18] Solubility in non-polar solvents like toluene or hexane is likely to be moderate, influenced by the large non-polar tert-butyl group and aromatic systems.[9]

Experimental Framework for Solubility Determination

A robust solubility assessment requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[19][20]

-

Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[1][5] It is a high-throughput measurement of paramount importance in early drug discovery for assessing a compound's suitability for in vitro high-throughput screening (HTS) assays.[4][5][21][22]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form.[2][19] This measurement is more time and resource-intensive but is considered the "gold standard" and is critical for pre-formulation and later-stage development.[4][5][19]

The following diagram outlines the decision-making process for selecting the appropriate solubility assay.

Caption: Decision tree for selecting a solubility assay.

Detailed Experimental Protocols

The following protocols are grounded in established guidelines to ensure data quality and reproducibility.

Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 and ICH M9 recommendations.[23][24][25][26] It measures the equilibrium solubility, which is crucial for Biopharmaceutics Classification System (BCS) determination.[27][28]

Objective: To determine the maximum concentration of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine that can be dissolved in a given solvent system at equilibrium at a specified temperature.

Materials:

-

(5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine (solid powder)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C for general and 37°C for physiological relevance)

-

Centrifuge or filtration apparatus (e.g., 0.22 µm low-binding syringe filters)

-

Calibrated analytical balance

-

HPLC-UV/MS system

-

Solvents:

Procedure:

-

Compound Addition: Weigh an excess amount of the solid compound into a glass vial. "Excess" means enough solid material should remain visible at the end of the experiment to ensure saturation was achieved. A starting point is to add ~5 mg of compound to 1 mL of solvent.

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 37 ± 1°C) for a sufficient duration to reach equilibrium.[27] For novel compounds, 24 to 72 hours is recommended to account for potential slow dissolution or conversion to a more stable polymorph.[19][30]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step.

-

Preferred Method: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Alternative Method: Filter the solution through a low-binding 0.22 µm syringe filter. It is crucial to pre-saturate the filter by discarding the first ~200 µL to prevent loss of compound due to adsorption.

-

-

Sample Preparation: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from the same compound.[7][31]

-

pH Verification: For aqueous buffers, the pH of the final saturated solution must be measured to ensure it has not shifted during the experiment.[24][26]

The following diagram illustrates the workflow for this protocol.

Caption: Workflow for thermodynamic solubility determination.

Protocol for High-Throughput Kinetic Solubility

This protocol is designed for early-stage discovery and is compatible with 96-well plate formats.

Objective: To determine the concentration at which (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

10 mM DMSO stock solution of the test compound

-

96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)[30]

-

96-well collection plates

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Plate shaker

-

Plate reader (UV-Vis) or HPLC-UV/MS system

Procedure:

-

Compound Addition: Add the aqueous buffer to the wells of the filter plate. Then, add a small volume of the 10 mM DMSO stock solution to achieve the desired final concentration (e.g., add 2 µL of stock to 198 µL of buffer for a final concentration of 100 µM in 1% DMSO).

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[1][4]

-

Filtration: Place the filter plate on top of a collection plate and apply a vacuum to pull the filtrate through, separating any precipitated compound.

-

Quantification: Transfer the filtrate to a UV-transparent analysis plate. Measure the absorbance at the compound's λ_max and compare it to a calibration curve prepared in the same buffer/DMSO mixture. Alternatively, quantify using HPLC as described in the thermodynamic protocol.[30]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format.

Table 1: Predicted and Experimental Solubility Data for (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine

| Solvent System | Temperature (°C) | Assay Type | Predicted Solubility | Experimental Solubility (µg/mL) | Experimental Solubility (µM) |

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | High | Data to be generated | Data to be generated |

| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | Moderate-High | Data to be generated | Data to be generated |

| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | Low-Moderate | Data to be generated | Data to be generated |

| PBS (pH 7.4) | 25 | Kinetic | Low | Data to be generated | Data to be generated |

| Water | 25 | Thermodynamic | Low | Data to be generated | Data to be generated |

| Ethanol | 25 | Thermodynamic | High | Data to be generated | Data to be generated |

| Acetonitrile | 25 | Thermodynamic | High | Data to be generated | Data to be generated |

| DMSO | 25 | Thermodynamic | Very High | Data to be generated | Data to be generated |

| Toluene | 25 | Thermodynamic | Moderate | Data to be generated | Data to be generated |

Interpretation: The results from the aqueous buffers at 37°C are particularly important for the Biopharmaceutics Classification System (BCS). According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across the pH range of 1.2 to 6.8.[24][26][27][28][29] This data, combined with permeability assays, will determine if the compound is Class I (high sol, high perm), Class II (low sol, high perm), Class III (high sol, low perm), or Class IV (low sol, low perm), which profoundly impacts the drug development and regulatory pathway.[24]

Conclusion and Recommendations

The structural features of (5-Tert-butyl-2-pyridin-2-ylpyrazol-3-yl)methanamine—namely its two basic centers and significant lipophilic character—suggest a complex but predictable solubility profile. High solubility is anticipated in acidic aqueous media and polar organic solvents, while solubility will likely be limited in neutral aqueous conditions. This profile is common for many nitrogen-containing drug candidates and presents both challenges and opportunities. The pH-dependent solubility can be leveraged for salt formation strategies to improve dissolution and bioavailability.[3][8]

It is imperative for any research program involving this or structurally related compounds to perform rigorous, stage-appropriate solubility testing as outlined in this guide. Kinetic assays should be employed early to ensure the integrity of screening data, followed by definitive thermodynamic shake-flask studies for lead candidates to inform formulation and clinical development strategies. Accurate and early characterization of solubility is a critical investment that saves resources and ultimately increases the probability of success in the long and arduous path of drug development.

References

-

OECD. (1995). OECD Guideline for the testing of chemicals—water solubility (No. 105). [Link]

-

The Solubility Company. pKa & LogP Analysis Services. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Biological Evaluation of Some Pyrazole Derivatives. [Link]

-

Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. Determining the water solubility of difficult-to-test substances: a tutorial review. Analytica Chimica Acta. [Link]

-

Protheragen. LogP/LogD/Pka Analysis. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Creative Biolabs. (2019). Solubility Assessment Service. [Link]

-

Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

-

Volkov, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Phytosafe. OECD 105. [Link]

-

Rowan. Predicting Solubility. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Attia, L., Burns, J., et al. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. PMC. [Link]

-

Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Organic Chemistry: How to... (2022). Predicting solubility trends. [Link]

-

Li, Y., et al. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC. [Link]

-

Sannova. 4 important Factors to Consider while Preparing a Preclinical Development Compound. [Link]

-

ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

- Google Patents.

-

Taiwan Food and Drug Administration. ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?[Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Taylor & Francis. Tert-butyl – Knowledge and References. [Link]

-

TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]

-

Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

AMSbiopharma. (2025). Drug Development Priorities: Preclinical Data Drives Regulatory Success. [Link]

-

Wikipedia. Butyl group. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Journal of Chemical & Engineering Data. (2017). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. [Link]

-

ResearchGate. tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

- Google Patents.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. renejix.com [renejix.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Predicting solubility trends – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. thesolubilitycompany.com [thesolubilitycompany.com]

- 11. alfachemic.com [alfachemic.com]

- 12. Butyl group - Wikipedia [en.wikipedia.org]

- 13. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. researchgate.net [researchgate.net]

- 19. raytor.com [raytor.com]

- 20. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. solvescientific.com.au [solvescientific.com.au]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. database.ich.org [database.ich.org]

- 25. oecd.org [oecd.org]

- 26. ema.europa.eu [ema.europa.eu]

- 27. admescope.com [admescope.com]

- 28. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 29. capa.org.tw [capa.org.tw]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. pubs.acs.org [pubs.acs.org]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridinyl-Pyrazole Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyridinyl-Pyrazole Core - A Fusion of Versatility and Potency

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is marked by the identification of "privileged scaffolds" – molecular frameworks that consistently demonstrate bioactivity across a spectrum of biological targets. The pyridinyl-pyrazole motif, a heterocyclic construct marrying the electron-richness of a pyrazole ring with the versatile hydrogen bonding capabilities of a pyridine moiety, has unequivocally earned this distinction.[1] Its structural simplicity belies a chemical versatility that has enabled the development of a multitude of clinically significant molecules.[2] This guide provides a comprehensive exploration of the discovery and historical evolution of pyridinyl-pyrazole derivatives, delving into their synthesis, multifaceted biological activities, and pivotal role in modern drug discovery.

I. Genesis of a Scaffold: Early Explorations and the Rise of Pyrazole-Containing Therapeutics

The journey of the pyridinyl-pyrazole scaffold is intrinsically linked to the broader history of pyrazole chemistry. First synthesized in 1883 by German chemist Ludwig Knorr, pyrazole and its derivatives have since become a cornerstone of heterocyclic chemistry.[3][4] The initial therapeutic significance of the pyrazole core was realized with the advent of drugs like the analgesic antipyrine and the anti-inflammatory agent phenylbutazone.[5][6] These early discoveries underscored the potential of the pyrazole nucleus to serve as a robust pharmacophore.

The true watershed moment for pyrazole-containing drugs, however, arrived with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two COX isoforms, with COX-1 being constitutive and protective and COX-2 being inducible during inflammation, presented a clear therapeutic rationale for selective inhibition.[7] This led to the groundbreaking discovery of Celecoxib (Celebrex®) by a team at the Searle division of Monsanto.[7][8][9] Approved by the FDA in 1998, Celecoxib, a 1,5-diarylpyrazole, was the first selective COX-2 inhibitor to reach the market, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[7][10][11] The commercial success of Celecoxib firmly established the pyrazole scaffold as a key player in modern drug discovery and spurred further investigation into its therapeutic potential.[12]

II. Synthetic Strategies: Constructing the Pyridinyl-Pyrazole Core

The biological utility of pyridinyl-pyrazole derivatives is underpinned by the development of efficient and versatile synthetic methodologies. A cornerstone of pyrazole synthesis is the Knorr-type condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][13] This robust method has been widely employed and adapted for the synthesis of a diverse array of substituted pyrazoles.

A common synthetic route to pyridinyl-pyrazole derivatives involves the reaction of a pyridinyl-substituted hydrazine with a β-dicarbonyl compound.[11] Alternatively, multi-component reactions have emerged as an eco-friendly and efficient approach for the one-pot synthesis of these scaffolds.[14] For instance, a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives were synthesized using a one-pot multicomponent reaction, showcasing the utility of this strategy.[14]

More advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions like the Suzuki coupling, have enabled the modular and highly efficient construction of complex pyridinyl-pyrazole derivatives.[15] These methods allow for the precise installation of various substituents on both the pyridine and pyrazole rings, facilitating extensive structure-activity relationship (SAR) studies.

Generalized Synthetic Protocol: Suzuki Coupling for Pyrazol-4-yl-pyridine Derivatives

A representative protocol for the synthesis of pyrazol-4-yl-pyridine derivatives via a stepwise Suzuki coupling is outlined below. This method offers a high degree of flexibility in introducing diverse functionalities.

-

Preparation of the Pyrazole Boronic Ester:

-

N-alkylation of a pyrazole boronic ester with a suitable alkylating agent (e.g., cyclopentylmethyl methanesulfonate) in the presence of a base.[15]

-

-

First Suzuki Coupling:

-

Palladium-catalyzed cross-coupling of the pyrazole boronic ester with a di-halogenated pyridine (e.g., a dibromopyridine).[15]

-

-

Second Suzuki Coupling:

-

A subsequent palladium-catalyzed cross-coupling of the resulting brominated pyrazolyl-pyridine intermediate with another boronic acid or ester to introduce the final substituent.[15]

-

This stepwise approach allows for the controlled and regioselective synthesis of highly functionalized pyridinyl-pyrazole derivatives.

III. A Spectrum of Biological Activity: From Kinase Inhibition to Neuroimaging

The pyridinyl-pyrazole scaffold has demonstrated a remarkable breadth of biological activities, leading to its exploration in a wide range of therapeutic areas.

A. Kinase Inhibition: A Privileged Scaffold for Anticancer Therapy

A significant focus of research on pyridinyl-pyrazole derivatives has been in the realm of protein kinase inhibition.[16] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] The pyridinyl-pyrazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[17][18]

Several approved and investigational kinase inhibitors feature a pyrazole or pyrazolopyridine core, including:

-

Ruxolitinib: A potent JAK1/JAK2 inhibitor.[17]

-

Crizotinib: An ALK/ROS1/MET inhibitor.[16]

-

Erdafitinib: An FGFR inhibitor.[16]

The pyrazole moiety often engages in crucial hydrogen bonding interactions with the hinge region of the kinase active site, while the pyridine ring can be functionalized to achieve selectivity and improve pharmacokinetic properties.[17] For example, imidazo[4,5-b]pyridine-based derivatives bearing a pyrazole substituent have been investigated as Aurora-A kinase inhibitors.[19]

B. Modulating Cardiac Myosin: A New Paradigm in Cardiovascular Medicine

A landmark achievement in the story of pyridinyl-pyrazole derivatives is the discovery of Mavacamten (Camzyos®) , a first-in-class cardiac myosin inhibitor.[20][21] Developed by MyoKardia (now a subsidiary of Bristol Myers Squibb), Mavacamten was approved by the FDA in 2022 for the treatment of obstructive hypertrophic cardiomyopathy (HCM).[21][22][23]

HCM is a genetic disorder characterized by hypercontractility of the heart muscle.[24] Mavacamten acts as an allosteric inhibitor of cardiac myosin, reducing the number of myosin heads that can enter the power-generating state, thereby normalizing cardiac contractility.[20][22][23] The discovery of Mavacamten represents a paradigm shift in the treatment of HCM, moving from symptom management to targeting the underlying pathophysiology.[22]

C. Beyond Oncology and Cardiology: Expanding Therapeutic Horizons

The therapeutic potential of pyridinyl-pyrazole derivatives extends beyond kinase inhibition and cardiovascular disease.

-

Neuroimaging: Radiofluorinated pyrazol-4-yl-pyridine derivatives have been developed as potential positron emission tomography (PET) radioligands for imaging the muscarinic acetylcholine receptor M4 (M4), a target implicated in schizophrenia and dementia.[15][25]

-

Antimicrobial and Insecticidal Activity: Novel pyrazole derivatives, including those with a pyridyl moiety, have shown promising antibacterial, antifungal, and insecticidal properties.[14][26][27]

-

Cannabinoid Receptor Antagonism: Biarylpyrazole derivatives have been extensively studied as potent and selective antagonists for the brain cannabinoid receptor (CB1).[28]

IV. Structure-Activity Relationships: Tailoring Potency and Selectivity

The extensive research into pyridinyl-pyrazole derivatives has yielded a wealth of structure-activity relationship (SAR) data. The ability to systematically modify the scaffold at multiple positions has allowed for the fine-tuning of biological activity and pharmacokinetic properties.

For instance, in the development of M4 positive allosteric modulators (PAMs), SAR studies of pyrazol-4-yl-pyridine derivatives led to the identification of potent and selective compounds.[15][25] Similarly, in the design of kinase inhibitors, substitutions on both the pyrazole and pyridine rings have been shown to be critical for achieving high potency and selectivity for the target kinase.[17][18]

| Compound Class | Target | Key SAR Insights | Reference |

| Pyrazol-4-yl-pyridines | Muscarinic M4 Receptor | Substitutions on the pyridine ring and the N1-position of the pyrazole influence potency and selectivity as PAMs. | [25],[15] |

| Pyrazolopyridines | Kinases (e.g., FGFR) | Chloro-substituents on a phenyl ring perpendicular to the pyrazolopyridine core are crucial for activity. The nitrogen position in the pyrazolopyridine scaffold is also critical. | [18] |

| Biarylpyrazoles | Cannabinoid CB1 Receptor | A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole are key for potent antagonism. | [28] |

| Pyrazole Oxime Ethers | Insecticidal Targets | The nature of the substituent on the pyridine ring significantly impacts insecticidal activity against various pests. | [26] |

V. Future Directions: The Enduring Legacy of the Pyridinyl-Pyrazole Scaffold

The discovery and development of pyridinyl-pyrazole derivatives exemplify the power of medicinal chemistry to transform our understanding and treatment of disease. From the rational design of selective COX-2 inhibitors to the groundbreaking development of a first-in-class cardiac myosin modulator, this versatile scaffold continues to yield novel therapeutic agents.

Future research in this area will likely focus on:

-

Exploring New Biological Targets: The inherent versatility of the pyridinyl-pyrazole core suggests its potential for modulating a wide range of other biological targets.

-

Development of Novel Synthetic Methodologies: The creation of even more efficient and sustainable synthetic routes will accelerate the discovery of new derivatives.

-

Application of Advanced Drug Delivery Technologies: Innovative drug delivery systems could further enhance the therapeutic efficacy and safety profile of pyridinyl-pyrazole-based drugs.

The pyridinyl-pyrazole scaffold, born from the fundamental principles of heterocyclic chemistry, has matured into a cornerstone of modern drug discovery. Its history is a testament to the synergy of academic research, industrial innovation, and a deep understanding of chemical principles. The future of this remarkable scaffold is bright, with the promise of many more life-changing medicines yet to be discovered.

VI. Visualizing Key Concepts

Generalized Synthetic Pathway for Pyridinyl-Pyrazole Derivatives

Caption: A generalized workflow for the synthesis of pyridinyl-pyrazole derivatives.

Mechanism of Action of Mavacamten

Caption: The mechanism of Mavacamten in hypertrophic cardiomyopathy.

References

- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed. (2023, January 15). Acta Pharmaceutica Sinica B, 13(1), 213–226.

- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. (n.d.).

- A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC. (n.d.).

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. (2025, November 26).

- Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC. (2024, June 11).

- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Wikipedia.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (n.d.). Benchchem.

- Synthesis and biological activities of novel pyrazole oxime ether derivatives containing pyridyl ring - ResearchGate. (n.d.).

- Celecoxib - Wikipedia. (n.d.). Wikipedia.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). EPJ Web of Conferences.

- Celecoxib History - News-Medical.Net. (2023, June 18). News-Medical.Net.

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). MDPI.

- Drug discovery fueled by curiosity, teamwork and federal funding - Stanford Medicine Magazine. (2026, February 25). Stanford Medicine Magazine.

- 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed. (2015, October 1). PubMed.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (n.d.). PubMed.

- Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy | Journal of Medicinal Chemistry - ACS Publications. (2021, October 4).

- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem. (n.d.). Benchchem.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).

- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). International Journal of Novel Research and Development.

- Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). New Drug Approvals.

- Basic biochemistry research leads to heart-saving drug - Stanford Medicine. (2023, February 28). Stanford Medicine.

- Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). International Journal of Pharmaceutical Sciences Review and Research.

- Mavacamten - Wikipedia. (n.d.). Wikipedia.

- synthesis of novel pyrazole derivatives for drug discovery. - Benchchem. (n.d.). Benchchem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epj-conferences.org [epj-conferences.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mavacamten - Wikipedia [en.wikipedia.org]

- 22. stanmed.stanford.edu [stanmed.stanford.edu]

- 23. Basic biochemistry research leads to heart-saving drug [med.stanford.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Introduction - The Nexus of Pyridinyl-Pyrazoles and Quantum Chemistry

An In-Depth Technical Guide: Quantum Chemical Calculations for Pyridinyl-Pyrazole Ligands in Drug Discovery

1.1. The Significance of Pyridinyl-Pyrazole Scaffolds

The fusion of pyridine and pyrazole rings creates a class of heterocyclic compounds with remarkable versatility in medicinal chemistry. Pyridinyl-pyrazole derivatives are recognized as "privileged scaffolds," frequently appearing in a multitude of clinically approved drugs and compounds in various stages of development.[1][2] Their prevalence stems from their ability to form multiple hydrogen bonds, engage in π-stacking, and coordinate with metal ions, making them ideal for interacting with diverse biological targets.[2] Drugs containing this core are used to treat a wide range of diseases, including various cancers and inflammatory conditions, underscoring the scaffold's therapeutic importance.[1][2]

1.2. Why Quantum Chemistry?

To rationally design novel therapeutics based on this scaffold, we must understand and predict its behavior at the subatomic level. While classical molecular mechanics (MM) or "force field" methods are invaluable for simulating large systems, they treat atoms as balls and springs with fixed charges. This approximation fails to capture the nuanced electronic effects that govern the reactivity and interaction specificity of electron-rich N-heterocycles like pyridinyl-pyrazoles.

Quantum mechanics (QM) provides a physics-based model that explicitly calculates the distribution and energy of electrons by approximately solving the Schrödinger equation.[3] This approach is essential for:

-

Accurately modeling charge distribution, polarization, and charge transfer.[4]

-

Predicting sites of reactivity and metabolic vulnerability.

-

Calculating the strength of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that are critical for ligand binding.

-

Generating reliable molecular descriptors for predictive models like Quantitative Structure-Activity Relationships (QSAR).[3][5]

1.3. A Roadmap for the Researcher

This guide provides a comprehensive framework for applying quantum chemical calculations to the study of pyridinyl-pyrazole ligands. We will begin with the theoretical underpinnings of the most relevant computational methods, transition to a detailed, step-by-step protocol for practical implementation, delve into the analysis and interpretation of the results, and conclude with advanced applications in the drug discovery pipeline.

Part 2: Theoretical Foundations - Choosing the Right Computational Toolkit

2.1. The Hierarchy of Quantum Chemical Methods

The selection of a quantum chemical method is a critical decision that involves a trade-off between computational accuracy and resource expenditure. For any given molecular system, a hierarchy of methods exists, each offering a different balance of these factors.

2.2. Semi-Empirical Methods (e.g., AM1, PM3, PM7)

-

Expertise & Experience: Semi-empirical methods are derived from the Hartree-Fock formalism but introduce significant approximations, such as neglecting certain two-electron integrals, to accelerate calculations.[6][7] To compensate for these approximations, they incorporate parameters derived from experimental data (hence, "semi-empirical").[7][8]

-

Trustworthiness: These methods are exceptionally fast, making them suitable for high-throughput screening of very large molecular libraries or for generating plausible initial 3D conformations. However, their accuracy is highly dependent on whether the molecule under study is similar to those in the parameterization dataset.[7] For novel or complex heterocyclic systems, the results can be unreliable and should be validated with higher-level methods.

2.3. Ab Initio Methods - Hartree-Fock (HF)

-

Expertise & Experience: Hartree-Fock is a foundational ab initio ("from the beginning") method that does not rely on empirical parameters.[6] It approximates the many-electron wavefunction as a single Slater determinant, effectively treating each electron as moving in the average field of all other electrons.

-

Trustworthiness: The primary drawback of HF theory is its complete neglect of electron correlation, the instantaneous interactions between electrons. This leads to significant errors, particularly in describing the weak, non-covalent dispersion forces that are often dominant in protein-ligand binding.[9] While not ideal for final energy calculations, HF can serve as a computationally efficient starting point for more advanced methods.

2.4. Density Functional Theory (DFT) - The Workhorse for Ligand Modeling

-

Expertise & Experience: DFT has become the most widely used quantum chemical method due to its exceptional balance of accuracy and computational cost.[10][11] Instead of computing the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. The core of DFT lies in the exchange-correlation (XC) functional, an approximate term that accounts for quantum mechanical effects, including electron correlation.

-

Trustworthiness: For molecules like pyridinyl-pyrazoles, DFT has a proven track record of providing reliable geometries, electronic properties, and relative energies.[12][13][14][15] The accuracy of a DFT calculation is critically dependent on the chosen XC functional. Modern, dispersion-corrected functionals are often required to accurately model the subtle interactions relevant to drug design.

Part 3: Practical Implementation - A Step-by-Step Protocol

This section outlines a validated workflow for performing DFT calculations on a pyridinyl-pyrazole ligand.

3.1. Workflow Overview

The computational process follows a logical sequence from initial structure generation to the extraction of meaningful chemical properties.

3.2. Step-by-Step Experimental Protocol: DFT Calculation of a Pyridinyl-Pyrazole Ligand

This protocol provides a robust methodology for obtaining an accurate structure and electronic properties.

-

Ligand Preparation:

-

Draw the 2D structure of the pyridinyl-pyrazole ligand in a molecule editor (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D representation.

-

Perform an initial, rapid geometry optimization using a Molecular Mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting conformation. This step removes any high-energy steric clashes from the initial 3D build.

-

-

DFT Geometry Optimization:

-

Software Selection: Choose a quantum chemistry software package. Popular choices include Gaussian, ORCA, GAMESS, and NWChem.[3][16] ORCA and GAMESS are available at no cost for academic users.[16]

-

Input File Generation: Prepare an input file specifying the calculation details. The key components are:

-

Coordinates: The atomic coordinates from the pre-optimized structure.

-

Charge and Multiplicity: Specify the total charge of the molecule (usually 0 for a neutral ligand) and the spin multiplicity (usually 1 for a singlet ground state).

-

Methodology - The Keyword Line: This is the most critical part of the input. A recommended starting point for high-quality results is: ! B3LYP D3BJ 6-311++G(d,p) OPT FREQ CPCM(Water)

-

-

Deconstruction of the Keyword Line:

-

B3LYP: A widely used hybrid exchange-correlation functional. It provides a good balance for many organic systems.[14][17][18] For systems where non-covalent interactions are paramount, consider functionals like M06-2X or ωB97X-D.

-

D3BJ: This invokes Grimme's D3 dispersion correction with Becke-Johnson damping. This is a critical component. It corrects for the failure of standard DFT functionals to adequately describe long-range van der Waals forces, which are essential for drug-receptor interactions.[9]

-

6-311++G(d,p): A triple-zeta Pople-style basis set.[13][14]

-

6-311: Indicates a higher quality representation of core and valence orbitals than simpler basis sets (e.g., 6-31G).

-

++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions, lone pairs, and weak interactions.

-

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogens (p-functions), allowing orbitals to change shape and providing necessary flexibility for accurate bonding descriptions.

-

-

OPT: The keyword to perform a geometry optimization, finding the lowest energy structure.

-

FREQ: The keyword to perform a frequency calculation after the optimization is complete.

-